![molecular formula C11H15N3O B1385923 4-[2-(Aminomethyl)phenyl]-2-piperazinone CAS No. 1021236-94-1](/img/structure/B1385923.png)
4-[2-(Aminomethyl)phenyl]-2-piperazinone
Descripción general
Descripción
“4-[2-(Aminomethyl)phenyl]-2-piperazinone” is a small-molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a protein kinase that plays a crucial role in several cellular pathways, including glucose metabolism, cell cycle regulation, and gene transcription1.
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “4-[2-(Aminomethyl)phenyl]-2-piperazinone”, has been widely studied. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives2. However, specific synthesis details for “4-[2-(Aminomethyl)phenyl]-2-piperazinone” were not found in the retrieved papers.
Molecular Structure Analysis
The molecular structure of “4-[2-(Aminomethyl)phenyl]-2-piperazinone” is not explicitly mentioned in the retrieved papers. However, a similar compound, “(4-(aminomethyl)phenyl)boronic acid”, has a molecular formula of C7H10BNO23.
Chemical Reactions Analysis
The chemical reactions involving “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers. However, the Demjanov rearrangement, a method to produce a 1-carbon ring enlargement in four, five, or six-membered rings, could potentially be relevant4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers. However, a similar compound, “2-[4-(aminomethyl)phenyl]propan-2-ol”, has a molecular weight of 165.23 g/mol5.
Aplicaciones Científicas De Investigación
Neuroengineering and Brain-Computer Interfaces
BCI devices translate signals in the brain into text, allowing for communication without vocalization. This technology could be particularly useful for people with conditions like locked-in syndrome, where they have no means of movement .
Method of Application
The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries. They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .
The SMG was chosen based on previous studies showing that this part of the brain is active in subvocal speech and in tasks such as deciding whether words rhyme .
Results and Outcomes
The BCI was trained on six words (battlefield, cowboy, python, spoon, swimming, and telephone) and two meaningless pseudowords (nifzig and bindip). The participants were asked to imagine speaking the words shown on a screen, and this process was repeated several times for each word .
The BCI then combined measurements of the participants’ brain activity with a computer model to predict their internal speech in real time .
Safety And Hazards
The safety and hazards associated with “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers.
Direcciones Futuras
The future directions for “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers. However, given its role as a GSK-3 inhibitor, it could potentially be used in the development of treatments for diseases where GSK-3 is implicated1.
Please note that this analysis is based on the available information and may not be fully comprehensive due to the limited data retrieved. For a more detailed analysis, further research and expert consultation may be required.
Propiedades
IUPAC Name |
4-[2-(aminomethyl)phenyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-7-9-3-1-2-4-10(9)14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXCGQLICQUQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Aminomethyl)phenyl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)
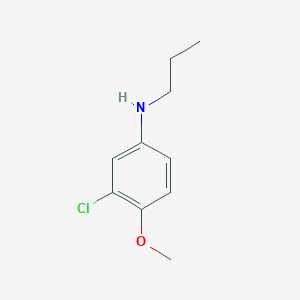
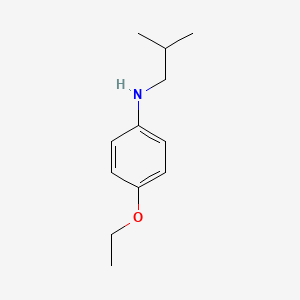

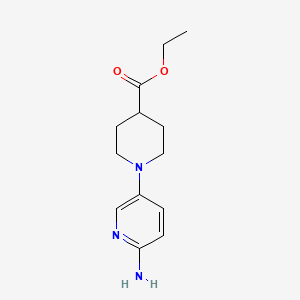
![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)
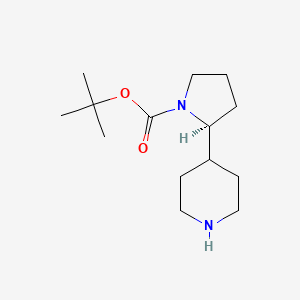
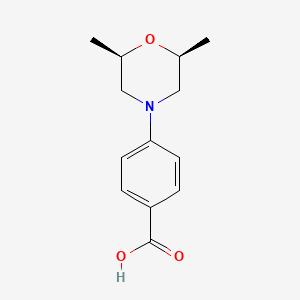
![6-(5-Bromo-2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1385852.png)
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)
![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)

![N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1385860.png)